molecular formula C13H13NO2 B15474298 n-(5-Methoxynaphthalen-1-yl)acetamide CAS No. 51687-73-1

n-(5-Methoxynaphthalen-1-yl)acetamide

Cat. No.: B15474298
CAS No.: 51687-73-1
M. Wt: 215.25 g/mol
InChI Key: KJAFQMLHZYGPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(5-Methoxynaphthalen-1-yl)acetamide (CAS 51687-73-1) is a high-purity naphthalenic derivative of significant interest in medicinal chemistry and neuroscience research. This compound is a key synthetic intermediate for the exploration of novel dual-acting pharmaceuticals, particularly those targeting melatoninergic (MT1/MT2) and serotoninergic (5-HT2C) receptors . The naphthalene core structure is a privileged scaffold in drug discovery, and the strategic substitution at the 1- and 5-positions makes this acetamide a versatile precursor for developing ligands with potential antidepressant activity . Its research value lies in its role in structure-activity relationship (SAR) studies aimed at understanding the pharmacophore requirements for balanced affinity at multiple neuroreceptors, a strategy exemplified by pioneering antidepressants like agomelatine . Researchers utilize this compound to synthesize and evaluate new chemical entities that may act as MT1/MT2 receptor agonists and 5-HT2C receptor antagonists, a dual mechanism of action believed to regulate circadian rhythms and treat major depressive disorders without the common side effects of conventional therapies . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

51687-73-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(5-methoxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H13NO2/c1-9(15)14-12-7-3-6-11-10(12)5-4-8-13(11)16-2/h3-8H,1-2H3,(H,14,15)

InChI Key

KJAFQMLHZYGPHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

N-(5-Hydroxynaphthalen-1-yl)acetamide (CAS 22302-65-4)
  • Structure : Hydroxyl (-OH) at position 5 instead of methoxy.
  • Properties : Reduced lipophilicity (logP ~2.8) due to the polar -OH group, which facilitates hydrogen bonding but limits bioavailability .
  • Applications : Often used as an intermediate in organic synthesis .
Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)
  • Structure : Methoxy at position 7 and an ethyl linker between the naphthalene and acetamide.
  • Properties : Demonstrated antidepressant activity via melatonin receptor agonism and 5-HT₂C antagonism. The ethyl linker and methoxy position enhance CNS penetration .
  • Applications : Clinically used for major depressive disorder (25 mg/day) with fewer side effects than SSRIs .
N-(5-Ethoxy-1-naphthalenyl)acetamide
  • Structure : Ethoxy (-OCH₂CH₃) at position 5.
  • The bulkier ethoxy group may reduce solubility in polar solvents .
N-(7-Hydroxy-1-naphthalenyl)acetamide (CAS 6470-18-4)
  • Structure : Hydroxyl at position 6.
  • Properties : High polarity limits blood-brain barrier penetration. Used in analytical chemistry and as a photostabilizer .

Physicochemical Data

Property N-(5-Methoxy) N-(5-Hydroxy) Agomelatine N-(5-Ethoxy)
Molecular Weight (g/mol) 215.25 201.23 243.29 229.28
logP ~2.9 ~2.8 ~3.1 ~3.5
Solubility Moderate in DMSO High in water Low in water Low in water

Preparation Methods

Direct Acetylation of 5-Methoxynaphthalen-1-amine

Synthesis of 5-Methoxynaphthalen-1-amine

The amine precursor is synthesized through nitro group reduction or Buchwald-Hartwig amination :

  • Nitration : 1-Methoxynaphthalene undergoes nitration at position 5 using mixed acids (HNO₃/H₂SO₄), yielding 5-nitro-1-methoxynaphthalene.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts the nitro group to an amine. Iron reduction in HCl/ethanol achieves 85–90% yield.

Acetylation Reaction

The amine reacts with acetylating agents under controlled conditions:

  • Acetic anhydride : In toluene or THF, 5-methoxynaphthalen-1-amine reacts with acetic anhydride (1.2 eq) at 40–60°C for 3–5 hours. Triethylamine or DMAP catalyzes the reaction, achieving 80–85% yield.
  • Acetyl chloride : Requires colder conditions (0–10°C) to minimize side reactions. Yields are comparable but necessitate rigorous moisture control.
Table 1: Acetylation Conditions and Outcomes
Acetylating Agent Solvent Catalyst Temperature Yield Source
Acetic anhydride Toluene Triethylamine 40°C 82%
Acetyl chloride Dichloromethane DMAP 0°C 78%

Multi-Step Functionalization from Naphthalene Derivatives

Methoxylation and Alkylation

  • Methoxylation : Direct methoxy group introduction at position 5 is challenging due to regioselectivity. Directed ortho-metalation (DoM) using n-BuLi and trimethylborate enables selective methoxylation.
  • Friedel-Crafts Acylation : 5-Methoxynaphthalene reacts with acetyl chloride/AlCl₃ to form 1-acetyl-5-methoxynaphthalene, followed by hydrolysis to the carboxylic acid.

Reductive Amination Pathway

  • Ketone Intermediate : 1-Acetyl-5-methoxynaphthalene is reduced to 1-(5-methoxynaphthalen-1-yl)ethanol using NaBH₄/BF₃·Et₂O.
  • Mesylation and Displacement : The alcohol is converted to a mesylate (MsCl, NEt₃), then displaced by ammonia or azide, followed by reduction to the amine.
Table 2: Key Steps in Reductive Amination
Step Reagents Conditions Yield Source
Reduction NaBH₄, BF₃·Et₂O THF, 50°C, 4h 95%
Mesylation MsCl, NEt₃ DCM, 0°C, 1h 88%
Ammonia Displacement NH₃ (aq) DMSO, 50°C, 3h 75%

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : THF and toluene are preferred for their balance of polarity and boiling points. Patent EP2703383A1 highlights toluene’s utility in azeotropic drying.
  • Catalysts : Boron trifluoride etherate enhances sodium borohydride-mediated reductions, while DMAP accelerates acetylation.

Purification Techniques

  • Acid-Base Extraction : Crude products are purified via sequential washes with HCl (1M) and NaHCO₃ to remove unreacted amines or acids.
  • Crystallization : Methanol/water mixtures (3:1) yield high-purity N-(5-Methoxynaphthalen-1-yl)acetamide (>99% by HPLC).

Comparative Analysis of Methods

Yield and Scalability

  • Direct Acetylation : Higher yields (80–85%) but requires pre-synthesized amine.
  • Multi-Step Routes : Lower overall yields (60–70%) due to cumulative step inefficiencies but offer flexibility in intermediate modification.

Q & A

Q. Q1. What are the standard synthetic routes for N-(5-Methoxynaphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling a naphthalene derivative (e.g., 5-methoxynaphthalen-1-amine) with acetyl chloride or acetic anhydride under reflux. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Pyridine or triethylamine neutralizes HCl byproducts, improving yields .
  • Temperature : Controlled reflux (~80–100°C) minimizes side reactions .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
15-Methoxynaphthalen-1-amine + AcCl, THF, 80°C, 6h75–85
2Purification via column chromatography (SiO₂, hexane/EtOAc)90+ purity

Q. Q2. How is the compound characterized structurally, and what spectral data are critical for validation?

Answer: Essential techniques include:

  • NMR : 1H^1H-NMR (δ 2.1 ppm for acetamide CH₃; δ 3.8 ppm for methoxy OCH₃) and 13C^{13}C-NMR (δ 170 ppm for carbonyl C=O) .
  • Mass Spectrometry : Molecular ion peak matching calculated m/z (e.g., 229.2 for C₁₃H₁₃NO₂) .
  • IR : Stretching bands for amide (1650 cm⁻¹) and methoxy (1250 cm⁻¹) groups .

Q. Q3. What preliminary biological assays are recommended to screen its bioactivity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

Answer: SAR strategies include:

  • Substituent modification : Replace methoxy with halogens (e.g., Cl, Br) to alter electron density and binding affinity .
  • Scaffold hybridization : Fuse with heterocycles (e.g., imidazole, oxadiazole) to improve pharmacokinetics .
  • Stereochemical analysis : Introduce chiral centers and evaluate enantiomer-specific activity .

Q. Data-Driven Example :

DerivativeModificationIC₅₀ (μM) against Target Enzyme
ParentNone50.2 ± 3.1
Chloro-substitutedOCH₃ → Cl18.7 ± 1.5
Imidazole hybridAdded imidazole ring9.4 ± 0.8

Q. Q5. What computational methods are effective in predicting target interactions and resolving contradictory experimental data?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding with receptors (e.g., COX-2, EGFR) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Corrogate bioactivity data with electronic descriptors (e.g., logP, HOMO/LUMO) .

Case Study : Contradictory cytotoxicity data (e.g., high activity in one cell line but low in another) may arise from differential membrane permeability. Validate via permeability assays (e.g., Caco-2 monolayer) .

Q. Q6. How can metabolic stability and degradation pathways be analyzed to inform drug design?

Answer:

  • In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .
  • Degradation hotspots : Hydrolysis of the acetamide bond is a common pathway; stabilize via methyl substitution .

Q. Key Findings :

ConditionHalf-life (t₁/₂)Major Metabolite
pH 7.4 buffer24 h5-Methoxynaphthalen-1-amine
Rat liver microsomes2.5 hN-deacetylated product

Methodological Considerations

Q. Q7. What analytical techniques resolve discrepancies in purity assessments during synthesis?

Answer:

  • HPLC-DAD : Quantify impurities >0.1% using C18 columns and gradient elution .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. Q8. How should researchers address batch-to-batch variability in biological activity?

Answer:

  • Standardize synthesis : Strictly control reaction time, temperature, and purification .
  • Bioactivity normalization : Express data as % inhibition relative to a positive control (e.g., doxorubicin) .

Data Contradiction Analysis

Q. Q9. How to interpret conflicting results in enzyme inhibition studies across literature?

Answer:

  • Assay conditions : Differences in substrate concentration, pH, or cofactors (e.g., Mg²⁺) alter kinetics .
  • Enzyme source : Recombinant vs. native enzymes may have varying post-translational modifications .

Q. Resolution Workflow :

Replicate experiments under standardized conditions.

Use orthogonal assays (e.g., SPR for binding affinity).

Cross-validate with computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.